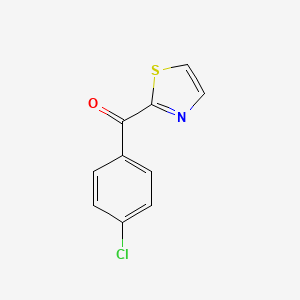

2-(4-Chlorobenzoyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALBXMZGPNOJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373881 | |

| Record name | 2-(4-Chlorobenzoyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62946-50-3 | |

| Record name | 2-(4-Chlorobenzoyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 4 Chlorobenzoyl Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a unique reactivity profile. numberanalytics.com The presence of the electron-withdrawing 4-chlorobenzoyl group at the 2-position significantly influences the electron density and reactivity of the thiazole ring.

While electrophilic substitution is more common for the thiazole ring, nucleophilic substitution reactions can occur, particularly when the ring is substituted with a good leaving group, such as a halogen. numberanalytics.compharmaguideline.com In the case of halogenated thiazoles, the position of the halogen and the nature of the nucleophile are critical factors. The electron-deficient nature of the C2-position makes it susceptible to nucleophilic attack. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by strong nucleophiles. pharmaguideline.com For instance, 2-halogenothiazoles can undergo nucleophilic substitution, although this can be challenging. sciepub.comias.ac.in The presence of an activating group, such as a nitro group, can facilitate these reactions. sciepub.com

The general mechanism for nucleophilic aromatic substitution (SNAr) on a halogenated thiazole involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the halide ion to yield the substituted product. numberanalytics.com

Table 1: Reactivity of Halogenated Thiazoles in Nucleophilic Substitution

| Position of Halogen | Reactivity | Influencing Factors |

| C2 | Susceptible to nucleophilic attack | Electron-withdrawing groups on the ring enhance reactivity. pharmaguideline.comias.ac.in |

| C4 | Less reactive than C2 | Can undergo substitution under specific conditions. pharmaguideline.com |

| C5 | Generally less reactive to nucleophiles | Can be activated by other substituents. pharmaguideline.comsciepub.com |

Thiazole and its derivatives can participate in donor-acceptor interactions. nih.govmdpi.com The thiazole ring itself possesses a dipole, with the C2 position being electron-poor and the C5 position being electron-rich. acs.org This inherent dipolar nature influences its interactions with other molecules. In donor-acceptor stilbene (B7821643) analogues, the orientation of the thiazole ring relative to donor and acceptor substituents significantly impacts the molecule's properties. acs.org

Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. wikipedia.org Oxidation at the nitrogen atom leads to the formation of an aromatic thiazole N-oxide, which can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org Oxidation at the sulfur atom can also occur, resulting in non-aromatic sulfoxides or sulfones. wikipedia.org The presence of the 4-chlorobenzoyl group, an electron-withdrawing group, would likely influence the site and ease of oxidation.

Thiazoles can participate in cycloaddition reactions, although they are generally less reactive than other dienes due to their aromatic stability. numberanalytics.comwikipedia.org High temperatures are often required for these reactions to proceed. wikipedia.org A notable example is the Diels-Alder reaction with alkynes, which is followed by the extrusion of sulfur to form a pyridine. wikipedia.org Thiazolium salts can also undergo [3+2] cycloaddition reactions with various electron-deficient partners to form fused heterocyclic systems like hydropyrrolo-thiazoles. rsc.org

Intramolecular reactions involving the thiazole ring can lead to the formation of new ring systems. nih.govmasterorganicchemistry.com For example, intramolecular Friedel-Crafts reactions can be used to synthesize polycyclic compounds containing a thiazole ring. masterorganicchemistry.com The success of these cyclizations is dependent on the length of the chain connecting the reacting moieties, with the formation of five- and six-membered rings being generally favored. masterorganicchemistry.com

Transformations of the Acyl Functionality in 2-(4-Chlorobenzoyl)thiazole Derivatives

The acyl group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, expanding the synthetic utility of this scaffold. wikipedia.org

The ketone functionality of the 2-acyl group can be readily reduced to a secondary alcohol. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmnstate.edu The choice of reducing agent can be critical, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce other functional groups like esters and carboxylic acids. libretexts.org

The carbonyl group can also be converted to an oxime by reaction with hydroxylamine. wikipedia.orgnumberanalytics.com This reaction involves the condensation of the ketone with hydroxylamine, typically under acidic conditions, to form a ketoxime. numberanalytics.com Oximes are valuable synthetic intermediates and can exhibit biological activity themselves. researchgate.net

Table 2: Derivatization of the Acyl Group in 2-Acylthiazoles

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Reduction libretexts.org |

| Hydroxylamine (NH₂OH) | Oxime | Condensation wikipedia.orgnumberanalytics.com |

The carbonyl group of this compound can be converted to an amine through reductive amination. libretexts.org This two-step process first involves the formation of an imine by reacting the ketone with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. libretexts.org A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). libretexts.org This method allows for the introduction of a variety of primary and secondary amino groups at this position.

Advanced Spectroscopic Characterization of 2 4 Chlorobenzoyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of 2-(4-chlorobenzoyl)thiazole derivatives.

In the ¹H NMR spectrum of a derivative, 5-(4'-Chlorobenzoyl)-2-N,N-dimethylamino-1,3-thiazole, the aromatic protons of the 4-chlorobenzoyl group typically appear as a set of doublets in the downfield region, around δ 7.47 (d, J = 8.3 Hz, 2H) and δ 7.74 (d, J = 8.3 Hz, 2H). clockss.org The proton on the thiazole (B1198619) ring is observed as a singlet, for instance at δ 7.72 (s, 1H). clockss.org The substituents on the thiazole ring also give characteristic signals, such as the singlet for the N,N-dimethylamino group at δ 3.25 (s, 6H). clockss.org

The ¹³C NMR spectrum provides complementary information. For the same derivative, the carbonyl carbon of the benzoyl group resonates at a significantly downfield chemical shift, around δ 185.1 ppm. clockss.org The carbons of the 4-chlorophenyl ring typically appear in the range of δ 128.6 to 138.0 ppm. clockss.org The carbons of the thiazole ring itself can be found at distinct chemical shifts, for example, δ 151.2 (d) and δ 175.7 (s). clockss.org The carbon atoms of the N,N-dimethylamino substituent appear in the upfield region, for instance at δ 40.6 (q). clockss.org

A comparative analysis of the NMR data for various derivatives reveals the influence of different substituents on the chemical shifts. For instance, in 2-(4-chlorobenzoyl)-3-methylbenzo nih.govrsc.orgimidazo[2,1-b]thiazole, the protons of the 4-chlorophenyl group are observed at δ 7.88–7.86 (m, 2H, 2′,6′-H) and δ 7.48–7.46 (m, 2H, 3′,5′-H), while the methyl group gives a singlet at δ 2.80 (s, 3H). nih.gov The corresponding ¹³C NMR shows the carbonyl carbon at δ 187.5 ppm and the methyl carbon at δ 15.4 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-(4'-Chlorobenzoyl)-2-N,N-dimethylamino-1,3-thiazole clockss.org | CDCl₃ | 7.74 (d, 2H), 7.72 (s, 1H), 7.47 (d, 2H), 3.25 (s, 6H) | 185.1, 175.7, 151.2, 138.0, 137.2, 130.2, 129.0, 128.6, 40.6 |

| 2-(4-Chlorobenzoyl)-3-methylbenzo nih.govrsc.orgimidazo[2,1-b]thiazole nih.gov | DMSO-d₆ | 8.04–8.02 (d, 1H), 7.88–7.86 (m, 2H), 7.78–7.76 (d, 1H), 7.48–7.46 (m, 2H), 7.44–7.42 (m, 1H), 7.35–7.32 (m, 1H), 2.80 (s, 3H) | 187.5, 153.8, 147.6, 141.2, 138.6, 131.5, 131.2, 130.4, 128.2, 124.9, 121.9, 120.9, 119.1, 112.9, 15.4 |

| Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate tandfonline.com | CDCl₃ | 11.17 (s, 1H), 7.89-7.78 (d, 2H), 7.68-7.66 (d, 2H), 7.34-7.23 (m, 5H), 3.81 (s, 2H), 3.67 (s, 3H) | Not explicitly provided in the source. |

| Ethyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate tandfonline.com | CDCl₃ | 9.81 (s, 1H), 7.91-7.72 (d, 2H), 7.32-7.11 (m, 7H), 4.42 (q, 2H), 3.82 (s, 2H), 1.40 (t, 3H) | Not explicitly provided in the source. |

This table is for illustrative purposes and includes data from various derivatives to show the range of chemical shifts.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are indispensable for the unambiguous assignment of signals and for confirming the specific regioisomer formed during synthesis. libretexts.org

HMQC (or its more modern counterpart, HSQC) correlates the chemical shifts of directly attached proton and carbon atoms, providing a clear map of C-H one-bond connectivities. ustc.edu.cn This is crucial for assigning the signals of the thiazole and phenyl rings.

HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ustc.edu.cn This long-range connectivity information is vital for piecing together the molecular skeleton and confirming the position of substituents. For instance, in the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles, HMBC was used to definitively establish the regiochemistry. researchgate.net A correlation between the methyl protons and the C-4 and C-5 carbons of the thiazole ring confirmed the position of the methyl group. researchgate.net Similarly, a correlation between the carbonyl carbon and the protons on the adjacent aryl ring confirmed the attachment of the benzoyl group. nih.govresearchgate.net

In a study of 5-(4′-chlorobenzoyl)-3-((4′′-methoxybenzylidene)amino)-2-((4′′′-methoxybenzylidene)hydrazono)-4-methyl-2,3-dihydrothiazole, the HMBC spectrum showed correlation peaks between the methyl protons (δ 2.52 ppm) and both C-4 (δ 148.6 ppm) and C-5 (δ 111.3 ppm) of the dihydrothiazole ring, which was indicative of the methyl group's position at C-4. rsc.org These 2D NMR techniques provide irrefutable evidence for the assigned structure, eliminating any ambiguity regarding the connectivity of the different fragments of the molecule. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups. The most prominent and diagnostic band is typically the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety, which appears in the region of 1612-1686 cm⁻¹. nih.govtandfonline.com The exact position of this band can be influenced by the electronic nature of the substituents on both the thiazole and the phenyl rings.

Other important vibrations include the C-H stretching of the aromatic rings, which are usually observed above 3000 cm⁻¹. innovareacademics.inmdpi.com The C=N and C=C stretching vibrations of the thiazole and phenyl rings often appear in the 1500-1600 cm⁻¹ region. nih.gov The presence of a C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

For derivatives with additional functional groups, corresponding characteristic bands will be present. For example, an N-H stretching vibration for amino-substituted derivatives would be seen in the range of 3100-3300 cm⁻¹. tandfonline.cominnovareacademics.in

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (benzoyl) | Stretching | 1612 - 1686 nih.govtandfonline.com |

| C-H (aromatic) | Stretching | > 3000 innovareacademics.inmdpi.com |

| C=N, C=C (aromatic) | Stretching | 1500 - 1600 nih.gov |

| N-H | Stretching | 3100 - 3300 tandfonline.cominnovareacademics.in |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound and its derivatives, mass spectrometry confirms the molecular formula and can provide structural information through the analysis of fragment ions.

The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) in the mass spectrum allows for the determination of the molecular weight of the compound. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. nih.gov

The fragmentation pattern can also be diagnostic. Common fragmentation pathways for these types of compounds include the cleavage of the bond between the carbonyl group and the thiazole ring, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and a thiazole-containing radical cation. Further fragmentation of the thiazole ring can also be observed. For instance, in the mass spectrum of 2-chlorobenzothiazole, a related compound, prominent peaks are observed at m/z 169 and 171, corresponding to the molecular ions, and a fragment at m/z 135. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. nih.govjst.go.jp

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives is due to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

These compounds typically exhibit strong absorption bands in the UV region, arising from π → π* transitions within the conjugated system of the benzoyl group and the thiazole ring. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings. For example, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, which have a more extended conjugated system, show absorption maxima in the range of 392–396 nm. mdpi.com The electronic spectra can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within molecules containing chromophores and auxochromes. In this compound derivatives, the conjugated system comprising the thiazole ring, the carbonyl group, and the chlorophenyl ring gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions typically correspond to π → π* and n → π* electronic transitions.

Studies on various derivatives reveal how structural modifications influence their electronic absorption properties. For instance, the interaction of 5-(4-chlorobenzoyl)-2',4-dimethyl-2,4'-bithiazole with biomolecules like calf thymus DNA (ct-DNA) and bovine serum albumin (BSA) has been monitored using UV-Vis spectroscopy. nih.gov Similarly, the photophysical properties of newly synthesized 2,3-dihydrothiazole (B1197258) derivatives bearing the 4-chlorobenzoyl moiety have been assessed with UV-visible techniques. rsc.org

A study on 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea (CBEDEA) and its metal complexes also utilized UV-Vis spectroscopy for characterization. researchgate.net The electronic spectra of fluorescent naphtho[2,3-d]thiazole-4,9-dione derivatives, which share a thiazole core, have been analyzed to understand their photophysical behavior, showing absorption maxima that are dependent on the substituents attached to the thiazole ring. mdpi.com These studies collectively demonstrate that UV-Vis spectroscopy is an indispensable tool for confirming the electronic structure of these complex heterocyclic systems.

Table 1: UV-Vis Absorption Data for Selected Thiazole Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding the spatial arrangement of the thiazole and chlorophenyl rings, the conformation of the molecule, and its packing in the crystal lattice.

For example, the crystal structure of 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea (CBEDEA), a complex derivative, was determined by single-crystal X-ray analysis. researchgate.net The analysis revealed that the compound crystallizes in the triclinic crystal system with a P-1 space group. researchgate.net The detailed structural data obtained from such analyses are invaluable for computational modeling and for understanding structure-activity relationships. researchgate.net

In related thiazole derivatives, X-ray crystallography has been used to resolve the dihedral angles between aromatic rings and to identify intermolecular hydrogen bonds, such as C–H···Cl or C–H···O interactions, which stabilize the crystal lattice. The planarity of the thiazole ring system often facilitates π-π stacking interactions, which is a key feature influencing the stability and properties of the crystalline material.

Table 2: Crystallographic Data for a this compound-Related Derivative

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample. This method provides an essential check on the purity and empirical formula of a newly synthesized compound. By comparing the experimentally determined percentages of each element with the theoretically calculated values based on the proposed molecular formula, researchers can verify the composition of the target molecule.

The synthesis of various thiazole derivatives is often confirmed through elemental analysis, alongside spectroscopic methods. researchgate.net For instance, in the synthesis of Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate, the calculated elemental composition was found to be in close agreement with the experimental values, thus confirming the structure. tandfonline.com Similarly, a series of novel benzothiazole (B30560) derivatives containing an azomethine group were characterized, and their structures were confirmed in part by elemental analysis. tsijournals.com This technique serves as a final, crucial validation of the synthetic procedure and the identity of the resulting compound.

Table 3: Elemental Analysis Data for a this compound Derivative

Computational and Theoretical Chemistry Studies of 2 4 Chlorobenzoyl Thiazole and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of thiazole (B1198619) derivatives.

DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable conformation (the optimized geometry) of 2-(4-Chlorobenzoyl)thiazole and its analogues in the gaseous phase. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, in a study on a related benzothiazole (B30560) derivative, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations were shown to be consistent with X-ray diffraction data. mdpi.com The bond lengths calculated by DFT methods were found to be in good agreement with experimental values, though slightly longer than those calculated by the Hartree-Fock (HF) method. mdpi.com The calculated bond angles from both DFT and HF methods were also consistent with each other. mdpi.com

In a study of 4-((1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-yl)methoxy)-3-methoxybenzaldehyde, the C-C bond lengths in the phenyl rings were found to vary between 1.387–1.419 Å and 1.389–1.399 Å. researchgate.net For a pioglitazone (B448) molecule, which contains a thiazole ring, the C-C bond lengths in the aromatic ring were typically around 1.38 or 1.39 Å, with some slight increases attributed to the influence of attached groups. wu.ac.th

These computational studies confirm that the optimized geometries can accurately reproduce crystal structure parameters, providing a reliable foundation for further analysis. eurjchem.com

Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Bond Angles (°) for a Thiazole Analogue

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C-C (phenyl) | 1.387 - 1.419 | - |

| C-C (phenyl) | 1.389 - 1.399 | - |

| C=N (thiazole) | ~1.295 | ~1.315 |

| C-S (thiazole) | ~1.792 | ~1.764 |

| C-C-N (angle) | ~121° | - |

| N-C-C (angle) | ~116° | - |

Data derived from studies on related structures. researchgate.netwu.ac.thresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For thiazole derivatives, FMO analysis helps in understanding their reactivity. researchgate.net In a study on a 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea, the HOMO-LUMO energy gap was calculated to be 3.5307 eV. researchgate.net For another thiazole derivative, the HOMO-LUMO energy gaps were found to be 0.14301 eV (α-spin) and 0.07565 eV (β-spin), indicating its potential as an inhibitor. nih.gov DFT calculations are used to determine the energies of these orbitals and predict the sites for electrophilic and nucleophilic attacks. eurjchem.comnih.gov

Global chemical reactivity descriptors, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S), are calculated from the HOMO and LUMO energies to further quantify the reactivity of these compounds. dergipark.org.trroyalsocietypublishing.org

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Electronegativity (χ) | χ = (IP + EA) / 2 |

| Chemical Hardness (η) | η = (IP - EA) / 2 |

| Chemical Softness (S) | S = 1 / η |

These parameters provide insights into the kinetic stability and chemical reactivity of the molecule. eurjchem.comdergipark.org.trroyalsocietypublishing.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue areas signify positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green regions represent neutral potential. researchgate.net

For thiazole derivatives, MEP analysis helps to identify the reactive sites. eurjchem.com The negative potential is often localized on electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of these compounds. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. This analysis helps to understand hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability. acadpubl.eu

Molecular Docking Simulations to Predict Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used to study the binding modes of this compound analogues with various biological targets, such as enzymes and DNA. researchgate.netmdpi.com

Docking studies have been instrumental in identifying potential drug candidates by evaluating their binding affinity and interactions with the active site of a target protein. For instance, docking simulations of thiazole derivatives with targets like phospholipase A2, VEGFR-2, and various bacterial proteins have provided insights into their inhibitory mechanisms. nih.govnih.govplos.org The results of these simulations are often expressed as a binding energy or a docking score, where a lower energy value indicates a more stable complex and higher binding affinity. nih.govsemanticscholar.org

These studies have shown that thiazole derivatives can form various types of interactions with protein residues, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netmdpi.com For example, in a study of a thiazole derivative targeting the S-adenosyl-L-homocysteine hydrolase (SAHH) enzyme of Naegleria fowleri, docking revealed a strong binding energy and interactions with key amino acid residues in the active site. nih.gov Similarly, docking of thiazole analogues into the VEGFR-2 active site confirmed tight binding interactions, with some compounds showing better binding energy than the known inhibitor sunitinib. nih.gov

In Silico Molecular Reactivity Analysis

In silico molecular reactivity analysis encompasses a range of computational methods to predict the reactivity and pharmacokinetic properties of molecules. rsc.orgnih.gov For 4-(4-chlorophenyl)thiazole compounds, these analyses have been used to evaluate their potential as leishmanicidal and trypanocidal agents. scielo.br These studies often involve the calculation of various molecular descriptors that correlate with biological activity. rsc.orgnih.gov

This type of analysis can also include the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development. Tools like SwissADME are used to assess the pharmacokinetic profile of thiazole derivatives, helping to prioritize compounds with favorable drug-like properties.

Non-covalent Interaction Studies

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of molecules. In the case of this compound and its analogues, a variety of weak interactions such as hydrogen bonds, halogen bonds, and π-system interactions dictate their molecular aggregation. Computational methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these forces. scilit.comtandfonline.comfrontiersin.orgdiva-portal.org

The molecular structure of this compound features several sites capable of engaging in NCIs. The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a hydrogen bond acceptor. iucr.org The aromatic rings (both thiazole and chlorophenyl) can participate in π-π stacking and C-H···π interactions. nih.gov Furthermore, the chlorine atom on the phenyl ring is a potential halogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.

A summary of potential non-covalent interactions for this class of compounds is presented below.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |

| Hydrogen Bond | C-H (Aromatic/Thiazole) | O (Carbonyl), N (Thiazole) | Key role in forming dimers and stabilizing crystal packing. scilit.comuzh.ch |

| Halogen Bond | C-Cl | O, N, S, π-systems | Directional interaction influencing molecular assembly. |

| π-π Stacking | Phenyl Ring, Thiazole Ring | Phenyl Ring, Thiazole Ring | Contributes to the cohesion of crystal layers. iucr.org |

| C-H···π Interaction | C-H (Aromatic/Thiazole) | Phenyl Ring, Thiazole Ring | Further stabilizes the three-dimensional structure. nih.gov |

| S···H/S···N/S···C | C-H, N-H | S (Thiazole) | Common in thiazole-containing crystal structures. iucr.orgresearchgate.net |

Global Reactivity Parameters Derived from Computational Data

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding the global chemical reactivity of molecules through various descriptors. nih.govmdpi.com These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A low HOMO-LUMO energy gap (ΔE) generally signifies high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer. researchgate.netresearchgate.net

The primary global reactivity descriptors are defined as follows:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ = -(I + A) / 2

Global Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η) = (I + A)² / (4(I - A))

These descriptors help predict the stability, reactivity, and electron-donating or -accepting nature of a molecule. mdpi.comdergipark.org.tr For instance, the chemical potential (μ) measures the tendency of electrons to escape from a system, while hardness (η) quantifies the resistance to change in the electron distribution. dergipark.org.tr The electrophilicity index (ω) measures the energy stabilization when a system acquires additional electronic charge from the environment. nih.gov

While specific DFT calculations for this compound are not detailed in the available literature, the table below presents representative values for analogous compounds containing thiazole and substituted phenyl moieties, calculated at various levels of theory to illustrate typical magnitudes for these parameters.

| Parameter | Definition | Significance | Illustrative Value (eV) for Analogues |

|---|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability | -6.5 to -7.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability | -1.8 to -2.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability | 3.8 to 4.7 |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron | 6.5 to 7.5 |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | 1.8 to 2.8 |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 4.1 to 5.2 |

| Global Hardness (η) | (I - A) / 2 | Resistance to charge transfer | 1.9 to 2.4 |

| Global Softness (S) | 1 / η | Polarizability; reciprocal of hardness | 0.21 to 0.26 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 2.2 to 3.5 |

Structure Activity Relationship Sar Investigations of 2 4 Chlorobenzoyl Thiazole Derivatives

Impact of Substituents on Biological Activities

The biological profile of 2-(4-Chlorobenzoyl)thiazole derivatives can be significantly altered by the introduction of various substituents at different positions of the molecule. These modifications can influence the compound's size, shape, electronics, and physicochemical properties, thereby affecting its interaction with biological targets.

The 4-chlorophenyl group attached to the carbonyl at the C-2 position of the thiazole (B1198619) ring plays a significant role in the biological activity of these compounds. The presence and position of the chloro substituent on the phenyl ring are often critical for potency. For instance, in a series of thiazole analogs studied for antimalarial activity, modifications on the N-aryl amide group linked to the thiazole ring were found to be highly significant for their in vitro activity. SAR analysis indicated that non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring were preferred, while small atoms like hydrogen or fluorine were favored at the para position researchgate.net.

The acyl group at the C-2 position of the thiazole ring is a key structural feature that contributes to the biological activity of these derivatives. Modifications to this functionality can lead to significant changes in potency and selectivity. For example, the synthesis of novel 2,4-disubstituted thiazole derivatives and their evaluation for antimicrobial activity revealed that increasing the lipophilicity by replacing an amino group with a benzamide (B126) or other amide functionalities had a positive effect on their antimicrobial activity nih.gov.

Furthermore, the creation of hybrid molecules by incorporating other bioactive moieties with the thiazole core has been a successful strategy. For instance, the hybridization of thiazole with chalcone (B49325) has resulted in a new class of 5-lipoxygenase (5-LOX) inhibitors with synergistic inhibitory effects nih.gov. Similarly, the design and synthesis of novel thiazole derivatives as PI3K/mTOR dual inhibitors involved structural variations using a variety of aldehydes to determine the structure-activity relationship nih.gov.

Studies on various thiazole derivatives have shown that the introduction of different groups at these positions can modulate their antimicrobial, anticancer, and anti-inflammatory activities. For example, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 were found to be beneficial for their antibacterial activity nih.gov.

In another study, thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized with different substitutions at the C-2, C-4, and C-5 positions to evaluate their anti-Candida albicans activity mdpi.com. This highlights the importance of exploring substitutions at all positions of the thiazole ring to optimize biological activity. The reactivity of the thiazole ring is influenced by substituents at C-2, C-4, and C-5, which may necessitate further structural considerations globalresearchonline.net.

Rational Design and Analog-Based Drug Design Strategies for Thiazole Compounds

Rational drug design and analog-based approaches are powerful strategies for the discovery and development of new thiazole-based therapeutic agents. These methods involve the use of computational tools and known SAR data to design molecules with improved pharmacological profiles.

Analog-based drug design focuses on modifying the structure of a known active compound to improve its properties. This approach has been successfully applied to thiazole derivatives to enhance their potency and reduce side effects. For instance, based on previous studies, novel thiazole/thiazolidinone multitarget anti-HIV molecules were rationally designed and synthesized to incorporate pharmacophores targeting multiple stages of the HIV life cycle mdpi.com.

| Strategy | Description | Example |

| Rational Design | Utilizes computational modeling and understanding of biological targets to design new molecules. | Design of novel thiazole derivatives as VEGFR-2 inhibitors incorporating key pharmacophoric features to enhance binding affinity. nih.gov |

| Analog-Based Design | Modifies the structure of existing active compounds to improve their properties. | Synthesis of novel thiazole derivatives with hydrazone groups to assess their antifungal activity, building on the knowledge that the thiazole ring is crucial for this effect. mdpi.com |

Design of Hybrid Structures Incorporating Azo-Thiazole and other Moieties

A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of two or more different pharmacophores to achieve a synergistic or additive effect. This approach has been applied to thiazole derivatives by incorporating azo moieties and other heterocyclic rings.

The synthesis of novel azo-thiazole derivatives has been explored for their potential biological activities. For example, a series of novel azo-thiazole derivatives containing a thiazole moiety were synthesized and evaluated for their in vitro antibacterial and anti-inflammatory activities rsc.org. Another study focused on the synthesis of hybrid thiazoles and bis-thiazoles linked to azo-sulfamethoxazole, which demonstrated significant antibacterial potency researchgate.net. The preparation of different thiazoles through the reaction of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide with hydrazonoyl halides also yielded novel azothiazoles with potential anticancer activities nih.gov.

Pharmacophore Development and Optimization

Pharmacophore modeling is a crucial component of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to design new compounds with improved affinity and selectivity for the target.

For thiazole derivatives, pharmacophore models have been developed to guide the design of new inhibitors for various targets. For instance, a pharmacophore model for acidic microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors was developed, consisting of hydrophobic features, an aromatic ring, and a negatively ionizable feature nih.gov. The thiazole ring is often considered a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets nih.gov.

The development of a pharmacophore model for 2,4-thiazolidinedione (B21345) analogs highlighted the importance of this five-membered ring structure as a flexible and privileged platform in drug design researchgate.net. Optimization of these pharmacophores involves iterative cycles of design, synthesis, and biological evaluation to refine the model and improve the potency of the lead compounds.

Mechanistic Insights into Biological Interactions of 2 4 Chlorobenzoyl Thiazole Analogues

Interaction with DNA and Bovine Serum Albumin (BSA)

The interaction of small molecules with biomacromolecules like DNA and serum albumins is fundamental to understanding their pharmacological profiles. Thiazole (B1198619) derivatives, including analogues of 2-(4-Chlorobenzoyl)thiazole, are known to bind to both DNA and Bovine Serum Albumin (BSA), a major transport protein in the blood. These interactions are critical as DNA is a primary target for many therapeutic agents, and binding to BSA affects the distribution and availability of a compound in the body. nih.gov

Studies have shown that thiazole-based compounds can interact with DNA through various non-covalent modes. nih.gov Similarly, the binding of these compounds to BSA is a key area of investigation, often explored to understand how the structure of the molecule influences its binding affinity and mechanism. researchgate.netresearchgate.net Computational and in vitro studies on compounds such as 5-(4-chlorobenzoyl)-2',4-dimethyl-2,4'-bithiazole have identified them as effective agents that interact with both DNA and BSA. researchgate.net

The binding of this compound analogues to DNA and BSA is governed by non-covalent forces. There are three primary modes of non-covalent interaction with DNA: intercalation, groove binding, and electrostatic interactions. nih.gov

Intercalation: This involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can cause structural changes to the DNA, such as unwinding of the helix, which can interfere with replication and transcription, ultimately leading to cell death. nih.gov Bathochromic (red) shifts in UV-visible spectra upon addition of DNA can sometimes indicate an intercalative binding mode. nih.gov

Groove Binding: Molecules can also fit into the minor or major grooves of the DNA helix. This interaction is typically driven by van der Waals forces, hydrogen bonds, and hydrophobic interactions. Groove binding generally causes less distortion to the DNA structure compared to intercalation. nih.gov

Electronic and Electrostatic Interactions: These interactions occur between a negatively charged phosphate (B84403) backbone of DNA and a positively charged molecule. nih.gov

For BSA, binding is often mediated by hydrophobic interactions, where the compound situates itself within hydrophobic pockets of the protein, as well as through polar interactions and hydrogen bonding with amino acid residues. researchgate.netnih.gov The fluorescence of BSA, primarily from its tryptophan residues, can be quenched upon binding, indicating an interaction. nih.gov

Several spectroscopic techniques are employed to study the interactions between thiazole analogues and biomacromolecules like DNA and BSA.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is frequently used to detect the formation of a complex between a small molecule and DNA or BSA. Changes in the absorption spectrum, such as hypochromism (decreased absorbance), hyperchromism (increased absorbance), and shifts in wavelength (bathochromic or hypsochromic), can indicate the mode of interaction. nih.govnih.gov For instance, hypochromism and a bathochromic shift are often associated with intercalation. nih.gov

Fluorescence Spectroscopy: This is a highly sensitive method used to investigate binding affinities and mechanisms. The intrinsic fluorescence of BSA, mainly from its tryptophan amino acid residues, can be quenched upon the binding of a ligand. This quenching can occur through a static mechanism (formation of a ground-state complex) or a dynamic mechanism (collisional quenching). By analyzing the fluorescence quenching data, binding constants (Kb) and the number of binding sites can be determined. nih.govnih.gov Competitive displacement assays using fluorescent probes like ethidium (B1194527) bromide (for DNA) can further elucidate the binding mode. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying conformational changes in macromolecules upon ligand binding. For DNA, changes in the CD spectrum can help differentiate between intercalation and groove binding. Similarly, it can reveal alterations in the secondary structure of proteins like BSA when a compound binds. nih.govmdpi.com

Potential as Enzyme Inhibitors

Thiazole-containing compounds are recognized for their ability to act as inhibitors for a wide range of enzymes, which is a key mechanism behind their diverse biological activities. nih.gov The structural features of the thiazole ring allow for specific interactions with the active sites of enzymes, leading to the modulation of their catalytic activity.

For example, 2-amino-4-(4-chlorophenyl)thiazole has been identified as a potent inhibitor of human carbonic anhydrase I (hCA I). nih.gov Other analogues have demonstrated inhibitory effects against related enzymes like hCA II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. nih.govnih.gov The inhibitory potential of these compounds is often quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

| Compound | Target Enzyme | Inhibition Value (Kᵢ, µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 |

Data sourced from a study on 2-amino thiazole derivatives as inhibitors of metabolic enzymes. nih.gov

General Mechanisms of Action of Thiazole-Bearing Molecules in Biological Systems

The thiazole nucleus is a versatile scaffold found in numerous biologically active compounds and approved drugs. nih.govglobalresearchonline.net The biological effects of these molecules are exerted through various mechanisms at the cellular and molecular levels.

A primary mechanism of action for thiazole-containing molecules is the modulation of biochemical pathways through the activation or inhibition of key enzymes. mdpi.com As discussed, their ability to inhibit enzymes like cholinesterases and carbonic anhydrases is well-documented. nih.govnih.gov Furthermore, some thiazole derivatives have been found to inhibit cancer cell migration and invasion by interacting with proteins involved in cytoskeleton dynamics, such as fascin. acs.org Thiazolidinedione derivatives, a related class of compounds, can promote cancer cell apoptosis by inhibiting various signaling pathways and proteins like glyoxalase and tyrosine kinase. researchgate.net

In addition to interacting with enzymes, thiazole-bearing molecules can also exert their effects by interacting with cellular receptors. mdpi.com They can act as either agonists (stimulating) or antagonists (blocking) of these receptors. This interaction can trigger or inhibit downstream signaling cascades, leading to a physiological response. For instance, some thiazole derivatives have been designed to target and modulate the activity of specific G protein-coupled receptors (GPCRs), which are involved in numerous cellular processes.

Emerging Applications of Thiazole Containing Compounds General and Specific to 2 4 Chlorobenzoyl Thiazole

Catalytic Applications

Thiazole-containing compounds have demonstrated significant potential in various catalytic systems, primarily owing to the presence of nitrogen and sulfur heteroatoms that can coordinate with metal centers. This coordination ability is fundamental to their application as ligands in catalysis.

Thiazole (B1198619) derivatives are recognized for their versatility as ligands in coordination and organometallic chemistry. researchgate.netresearchgate.net The nitrogen atom in the thiazole ring is the primary site for coordination with various transition metal ions. researchgate.net This interaction allows for the formation of stable metal complexes with diverse geometries and electronic properties. mdpi.comorientjchem.org These complexes are not merely structural curiosities; they are often designed to exhibit specific catalytic activities. researchgate.net

The coordination chemistry of thiazoles is extensive, with the potential to form complexes with a wide range of metals, influencing the reactivity and selectivity of catalytic transformations. researchgate.net The electronic nature of the substituents on the thiazole ring can be systematically modified to fine-tune the properties of the resulting metal complex and, consequently, its catalytic performance. Thiazole-derived Schiff base ligands, for instance, have been synthesized and coordinated with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) to create complexes with notable electrochemical activity. orientjchem.org

The ability of thiazole-based ligands to stabilize metal centers in various oxidation states is a key feature that underpins their utility in catalysis. orientjchem.org This has led to their application in diverse catalytic reactions, including hydrogenation and cross-coupling reactions. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. youtube.com Thiazole-containing compounds have found a significant role in this reaction, both as substrates and as components of the catalytic system. The reaction typically involves an aryl halide reacting with an organoboron reagent in the presence of a palladium catalyst. youtube.com

Simple thiazole-based ligands have been successfully employed in palladium(II)-catalyzed Suzuki-Miyaura aryl cross-coupling reactions. For example, palladium(II) catalysts bearing phenylthiazole ligands have been prepared and characterized, demonstrating their efficacy in these coupling reactions. scholaris.ca These catalysts have shown compatibility with a broad array of functional groups, highlighting their robustness and synthetic utility. scholaris.ca

Furthermore, the Suzuki-Miyaura reaction has been effectively utilized for the synthesis of various 5-substituted thiazoles. rsc.org This methodology allows for the direct introduction of aryl groups onto the thiazole ring, providing a straightforward route to a diverse library of thiazole derivatives. The reaction conditions can be optimized, for instance, by using microwave irradiation in an aqueous medium, to achieve rapid and high-yielding syntheses. rsc.org The development of novel ligand-free Suzuki-Miyaura coupling methodologies has also been reported for sterically hindered thiazole derivatives, expanding the scope of this powerful synthetic tool. nih.gov

Aryl-substituted thiazolyl coumarin (B35378) derivatives have been synthesized in high yields via the Suzuki cross-coupling reaction, showcasing the versatility of this method in creating complex molecules with potential biological applications. nih.gov The optimization of reaction conditions, including the choice of catalyst and base, is crucial for achieving high efficiency. nih.gov

| Catalyst System | Substrates | Product Type | Reaction Conditions | Yield |

| Palladium(II) with phenylthiazole ligand | Aryl halides and arylboronic acids | Biaryls | Standard Suzuki-Miyaura conditions | Good to excellent |

| Pd-PEPPSI-IPent precatalyst | Thiazolyl substituted 6-bromocoumarin and arylboronic acids | Arylated thiazole coumarins | Toluene, 80 °C | High |

| Palladium catalyst | 5-halothiazoles and arylboronic acids | 5-Arylthiazoles | Microwave irradiation, aqueous medium | High |

| Ligand-free Palladium catalyst | Sterically hindered 2'-bromo-2-aryl benzothiazoles and arylboronic acids | 2'-Aryl-2-aryl benzothiazoles | Not specified | Good |

Materials Science Applications

The unique structural and electronic features of thiazole derivatives have also been harnessed in the field of materials science, leading to the development of novel organic materials with interesting properties.

Thiazole-containing compounds have been investigated for their potential as building blocks for liquid crystals. arid.my The incorporation of the thiazole moiety into the molecular structure can significantly influence the mesomorphic properties of the resulting compounds. arid.myresearchgate.net The rigid and planar nature of the thiazole ring contributes to the formation of ordered phases, which is a prerequisite for liquid crystalline behavior.

Researchers have synthesized new series of liquid crystalline Schiff bases containing a thiazole moiety. arid.myresearchgate.net By varying the length of alkoxy spacers attached to the molecule, the liquid crystalline behavior can be systematically studied. arid.my These studies have revealed that many of these thiazole derivatives exhibit nematic mesophases. arid.myresearchgate.net The presence of the thiazole ring has been shown to favor the formation of the nematic phase, indicating that it imparts a degree of flexibility to the molecular structure that is conducive to this type of liquid crystal phase. arid.my

The investigation of 2,4-substituted-1,3-thiazole derivatives has led to the synthesis of a variety of compounds, including Schiff bases, amides, and esters, that display liquid crystalline properties. uobaghdad.edu.iquobaghdad.edu.iq The thermal and mesophase behaviors of these materials are typically characterized using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). arid.myresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq These studies have shown that the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the molecular structure, including the nature of the terminal groups. uobaghdad.edu.iquobaghdad.edu.iq

| Thiazole Derivative Type | Mesophase Observed | Influence of Molecular Structure |

| Schiff bases with alkoxy spacers | Nematic | Length of the alkoxy chain affects the mesogenic properties. arid.my |

| 2,4-substituted-1,3-thiazoles | Nematic, Smectic C | The nature of the terminal groups and substituents on the thiazole ring dictates the type and stability of the mesophase. uobaghdad.edu.iquobaghdad.edu.iq |

| Azo compounds with thiazole and oxazepine rings | Nematic | The central heterocyclic rings and terminal substituents influence the mesomorphous properties. researchgate.net |

Thiazole derivatives have been successfully incorporated as additives into polyurethane coatings to enhance their performance characteristics. researchgate.netscinito.aiekb.eg The addition of these compounds can impart valuable properties such as improved antimicrobial activity and flame retardancy. researchgate.netscinito.aiekb.eg

In one study, a series of thiazole derivatives were synthesized and physically blended into a polyurethane varnish. ekb.eg The resulting coated films were evaluated for their antimicrobial activity against various bacteria and fungi. The results indicated that the incorporation of thiazole derivatives significantly improved the antimicrobial properties of the polyurethane coating. ekb.eg This is attributed to the inherent biological activity of the thiazole ring. ekb.eg

Furthermore, the flame retardancy of the polyurethane coatings was also enhanced by the addition of thiazole derivatives. ekb.eg The limiting oxygen index (LOI), a measure of flame retardancy, was found to increase with the amount of thiazole additive. This improvement is thought to be due to a synergistic effect between the sulfur and nitrogen atoms present in the thiazole ring. Importantly, the addition of these thiazole derivatives did not compromise, and in some cases even slightly improved, the physical and mechanical properties of the polyurethane coatings. ekb.eg Research has also explored the use of coumarin derivatives containing a thiazole ring as additives for polyurethane coatings, which have shown to improve antimicrobial activity, flame retardancy, and corrosion resistance. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Pathways for 2-(4-Chlorobenzoyl)thiazole and its Derivatives

The development of novel and efficient synthetic routes is crucial for the accessibility and derivatization of this compound. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research will likely focus on more sustainable and versatile methodologies. jpionline.org This includes the exploration of one-pot, multi-component reactions that can streamline the synthesis process, reduce waste, and allow for the rapid generation of diverse analogues. bepls.com The use of environmentally benign catalysts and solvents is also a key area of interest, aligning with the principles of green chemistry. bepls.com

Furthermore, the development of synthetic strategies that allow for precise control over the substitution pattern on the thiazole ring will be essential for structure-activity relationship (SAR) studies. mdpi.com This includes methods for the late-stage functionalization of the this compound core, which would enable the efficient creation of a library of derivatives for biological screening. researchgate.net The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active heterocycles, represents another promising avenue for discovering compounds with novel biological activities. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Synthetic Method | Description | Advantages | Potential for this compound Synthesis |

| Hantzsch Synthesis | Condensation of an α-haloketone with a thioamide. jpionline.orgvulcanchem.com | Well-established, generally good yields. jpionline.org | A primary and reliable method for synthesizing the core structure. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. bepls.com | Increased efficiency, reduced waste, and shorter reaction times. bepls.com | Can be adapted to produce a variety of derivatives in a time-effective manner. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. bepls.com | Rapid synthesis, often with higher yields and purity. bepls.com | Offers a faster and more efficient alternative to conventional heating methods. |

| Green Catalysis | Employs environmentally friendly catalysts, such as organocatalysts or biocatalysts. bepls.com | Reduced environmental impact and often milder reaction conditions. | Can lead to more sustainable and cost-effective production of the compound and its derivatives. |

Deeper Computational Characterization and Predictive Modeling

Computational tools are indispensable in modern drug discovery and materials science. For this compound, future research will benefit from a more profound computational characterization to predict its properties and biological activities. Advanced molecular docking studies can provide detailed insights into the binding interactions of this compound and its derivatives with various biological targets, helping to elucidate their mechanism of action. ekb.egjptcp.com

Quantitative Structure-Activity Relationship (QSAR) modeling will continue to be a valuable tool for predicting the biological activity of novel derivatives based on their physicochemical properties. nih.govbohrium.com The development of more accurate and predictive QSAR models will be crucial for prioritizing the synthesis of compounds with the highest potential. Furthermore, the use of machine learning and artificial intelligence algorithms can enhance the predictive power of these models. nih.gov The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational methods is also essential for the early-stage evaluation of the drug-like potential of new derivatives. nih.gov

Advanced Mechanistic Studies on Biological Interactions

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is critical for its development as a therapeutic agent. Future research should focus on detailed mechanistic studies to identify and validate its specific molecular targets. This can involve a range of techniques, including enzyme inhibition assays, to pinpoint the proteins that interact with the compound. ekb.eg For instance, studies on other thiazole derivatives have identified targets such as DNA gyrase and topoisomerase IV. ekb.eg

Investigating the effects of this compound on cellular signaling pathways is another important area of research. This could involve studying its impact on key pathways involved in cell proliferation, apoptosis, and inflammation. Understanding how the compound modulates these pathways can provide valuable information about its therapeutic potential. Furthermore, exploring the structure-activity relationships of a series of derivatives can help to identify the key structural features responsible for their biological activity and guide the design of more potent and selective compounds. mdpi.com

Diversification of Applications in Chemical and Materials Science

Beyond its potential in medicinal chemistry, this compound and its derivatives may have applications in chemical and materials science. The unique electronic and structural properties of the thiazole ring suggest that these compounds could be explored as building blocks for novel organic materials. mdpi.com For example, their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or catalysts could be investigated.

In chemical synthesis, this compound can serve as a versatile intermediate for the preparation of more complex molecules. nih.gov Its reactive sites can be selectively functionalized to introduce a variety of chemical groups, making it a valuable tool for synthetic chemists. The exploration of its use in coordination chemistry, where it could act as a ligand for metal complexes with interesting catalytic or photophysical properties, is another promising research direction.

Strategies for Overcoming Challenges in Thiazole Research (e.g., Metabolism, Resistance)

Despite the promise of thiazole-containing compounds, there are challenges that need to be addressed in their development. One of the key challenges is the potential for metabolic instability. Future research should focus on understanding the metabolic pathways of this compound and its derivatives to identify any labile sites and design more metabolically stable analogues.

Another significant challenge, particularly in the context of antimicrobial and anticancer agents, is the development of resistance. nih.govnih.gov Research into the mechanisms of resistance to thiazole-containing compounds is crucial for developing strategies to overcome this problem. nih.gov This could involve the design of combination therapies, where this compound is used in conjunction with other drugs to enhance its efficacy and reduce the likelihood of resistance. Additionally, the development of derivatives with novel mechanisms of action could help to circumvent existing resistance mechanisms.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Chlorobenzoyl)thiazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization or coupling reactions. A common method is the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones under reflux in ethanol or DMSO. For example, 4-(4-chlorophenyl)thiazol-2-amine derivatives are synthesized by reacting p-acetophenone with thiourea in ethanol, followed by bromine addition . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) improve yields.

- Temperature control : Reflux (70–100°C) ensures complete cyclization .

Purification often involves column chromatography or recrystallization (water-ethanol mixtures), yielding 60–75% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Answer:

Key techniques include:

Basic: What structural modifications enhance the biological activity of this compound derivatives?

Answer:

Activity is influenced by:

- Electron-withdrawing substituents : 4-Chlorophenyl groups increase antimicrobial potency by enhancing membrane penetration .

- Heterocyclic fusion : Adding oxadiazole or triazole rings improves antitumor activity (e.g., IC₅₀ values <10 µM in leukemia cell lines) .

- Polar groups : Methoxy or sulfonyl groups enhance solubility and binding to targets like Mycobacterium tuberculosis H37Rv .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks (e.g., distinguishing thiazole vs. benzoyl protons) .

- X-ray crystallography : Confirms tautomeric forms (e.g., enol-keto equilibria in hydrazone derivatives) .

- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for validated IR/NMR profiles .

Advanced: What computational methods are used to predict the bioactivity of this compound analogs?

Answer:

- Molecular docking : Screens binding affinity to targets (e.g., Leishmania major pteridine reductase, Ki <5 µM) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., logP <3 for optimal permeability) .

Advanced: How can synthetic yields be improved for multi-step reactions involving this compound intermediates?

Answer:

- Stepwise optimization :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hrs to 2 hrs for hydrazide intermediates) .

Advanced: What strategies mitigate impurity formation in scaled-up synthesis?

Answer:

- HPLC analysis : Detects impurities (e.g., 4-chlorobenzophenone byproducts at RT 0.85) .

- Design of Experiments (DoE) : Optimizes parameters (temperature, stoichiometry) to minimize side reactions .

- Recrystallization solvents : Ethanol-water mixtures (7:3) remove hydrophilic impurities .

Advanced: How does the crystal packing of this compound derivatives influence their physicochemical properties?

Answer:

- Hydrogen bonding : Thiazole N-atoms form H-bonds with water, affecting solubility (e.g., logS = -3.2 for methyl ester derivatives) .

- π-π stacking : Aromatic interactions increase melting points (e.g., 139–143°C for triazole hybrids) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl···H interactions contribute 12% to crystal stability) .

Advanced: What in vitro models are suitable for evaluating the antitubercular activity of this compound derivatives?

Answer:

- Mycobacterium tuberculosis H37Rv : Minimum Inhibitory Concentration (MIC) assays in Middlebrook 7H9 broth (MIC <6.25 µg/mL indicates high potency) .

- Resazurin microtiter assay (REMA) : Measures metabolic inhibition via fluorescence .

- Cytotoxicity screening : Vero cells assess selectivity indices (SI >10 for viable leads) .

Advanced: How can researchers design SAR studies for this compound-based anticancer agents?

Answer:

- Scaffold diversification : Introduce sulfonyl or furan groups to modulate kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM) .

- Cell-line panels : Test across NCI-60 lines to identify mechanistic trends (e.g., GI₅₀ <1 µM in breast cancer models) .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.